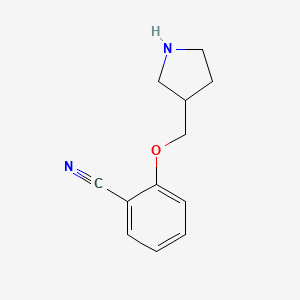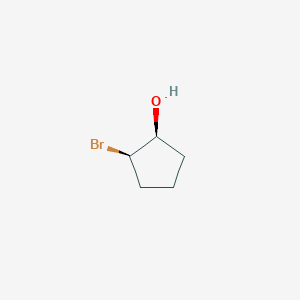
(1S,2R)-2-Bromo-cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-Bromo-cyclopentanol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a cyclopentane ring. The compound’s stereochemistry is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Bromo-cyclopentanol typically involves the bromination of cyclopentanol. One common method is the reaction of cyclopentanol with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the (1S,2R) isomer.
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. Enzymatic processes may also be employed to achieve high enantioselectivity in the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: (1S,2R)-2-Bromo-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form cyclopentanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentanol derivatives
Aplicaciones Científicas De Investigación
(1S,2R)-2-Bromo-cyclopentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes .
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-Bromo-cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(1R,2S)-2-Bromo-cyclopentanol: The enantiomer of (1S,2R)-2-Bromo-cyclopentanol with different stereochemistry.
(1S,2S)-2-Bromo-cyclopentanol: A diastereomer with different spatial arrangement of atoms.
Cyclopentanol: The parent compound without the bromine atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals .
Propiedades
Fórmula molecular |
C5H9BrO |
|---|---|
Peso molecular |
165.03 g/mol |
Nombre IUPAC |
(1S,2R)-2-bromocyclopentan-1-ol |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
Clave InChI |
BQVWZYQFAVLQKE-UHNVWZDZSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](C1)Br)O |
SMILES canónico |
C1CC(C(C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)

![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)

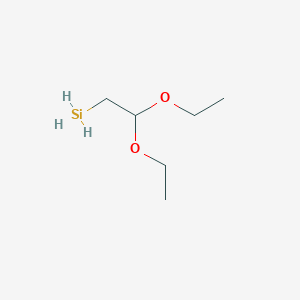
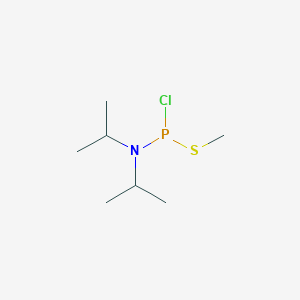
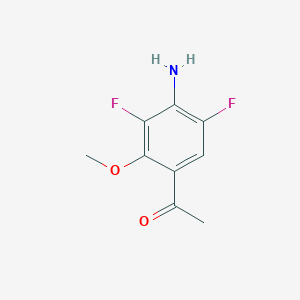
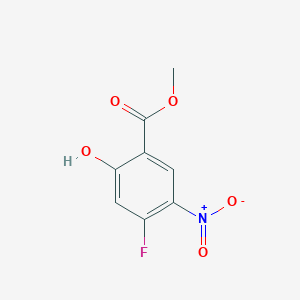
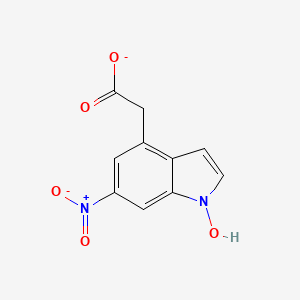
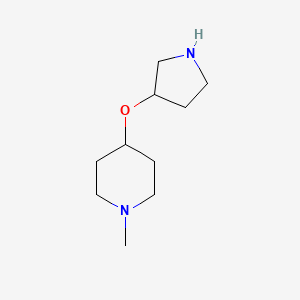
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)
